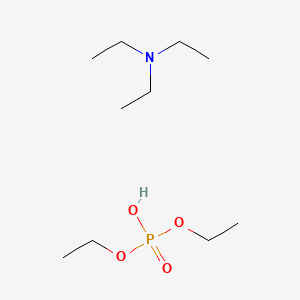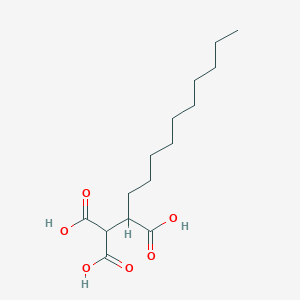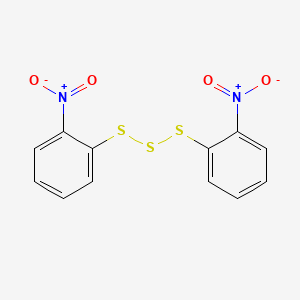
Bis(2-nitrophenyl)trisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-nitrophenyl)trisulfane: is an organic compound characterized by the presence of three sulfur atoms and two nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nitrophenyl)trisulfane typically involves the reaction of 2-nitrophenyl disulfide with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane compound. The general reaction can be represented as follows:
2C6H4(NO2)S2+S→C6H4(NO2)S3C6H4(NO2)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-nitrophenyl)trisulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitro groups and sulfur atoms in the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound to form sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups or sulfur atoms, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bis(2-nitrophenyl)sulfone, while reduction may produce bis(2-aminophenyl)trisulfane.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-nitrophenyl)trisulfane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also studied for its potential as a catalyst in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: The compound’s unique chemical properties are explored for potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of bis(2-nitrophenyl)trisulfane involves its interaction with molecular targets through its nitro and sulfur groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Bis(2-nitrophenyl)disulfide: Contains two sulfur atoms instead of three.
Bis(4-nitrophenyl)disulfide: Similar structure but with nitro groups in the para position.
Bis(2-aminophenyl)trisulfane: A reduced form with amino groups instead of nitro groups.
Uniqueness: Bis(2-nitrophenyl)trisulfane is unique due to the presence of three sulfur atoms, which imparts distinct chemical reactivity and stability. Its nitro groups also contribute to its unique properties, making it different from other sulfur-containing compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes
Eigenschaften
CAS-Nummer |
10342-50-4 |
|---|---|
Molekularformel |
C12H8N2O4S3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-nitro-2-[(2-nitrophenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C12H8N2O4S3/c15-13(16)9-5-1-3-7-11(9)19-21-20-12-8-4-2-6-10(12)14(17)18/h1-8H |
InChI-Schlüssel |
UVJCCOLKCDVGKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSSC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



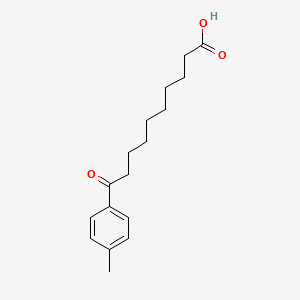
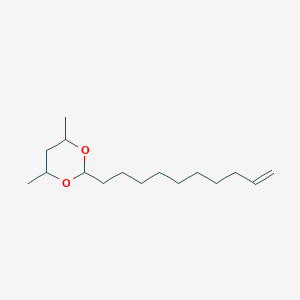
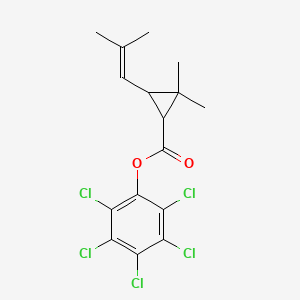
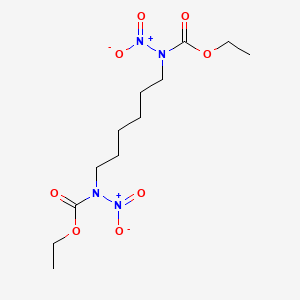
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
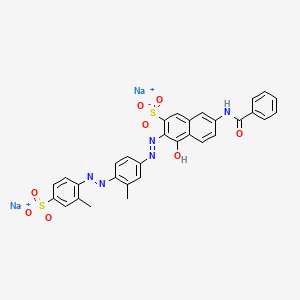
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)




